molecular formula C18H18N4O3S2 B13866150 Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13866150
M. Wt: 402.5 g/mol
InChI Key: COLAWXAYDQOOIV-UHFFFAOYSA-N
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Description

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate (CAS: 1220114-32-8) is a pyrido[3,2-d]pyrimidine derivative with a molecular formula of C21H22N4O4S and a molecular weight of 426.49 g/mol . Its core structure features:

  • Methylthio group (-SCH3) at position 8,
  • Morpholine ring at position 4,
  • 3-Thienyl substituent at position 2,
  • Methyl ester at position 5.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 8-methylsulfanyl-4-morpholin-4-yl-2-thiophen-3-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18N4O3S2/c1-24-18(23)12-9-13(26-2)14-15(19-12)17(22-4-6-25-7-5-22)21-16(20-14)11-3-8-27-10-11/h3,8-10H,4-7H2,1-2H3

InChI Key

COLAWXAYDQOOIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)C4=CSC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of RANEY® Ni (70%) in acetic acid . This intermediate is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It inhibits various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Key Structural Variations

The compound’s biological activity and physicochemical properties are influenced by substituent modifications. Below is a comparison with notable analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 8-SCH3, 4-morpholine, 2-(3-thienyl) C21H22N4O4S 426.49 Enhanced solubility (morpholine), sulfur-mediated pharmacokinetics (methylthio), aromatic interactions (thienyl)
Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate 8-Cl, 4-SCH3 C14H15ClN4O3S 354.8 Chloro group increases electrophilicity; potent CDK inhibition (IC50 ~12 nM)
Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate 8-Cl, 4-(3-MeO-phenyl) C20H19ClN4O4 414.8 Methoxyphenyl enhances lipophilicity; moderate anticancer activity (GI50 ~1.2 µM)
Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate 2-SCH3, 5-pyridin-3-yl C12H15N3O3S 281.33 Reduced steric bulk (isopropyl ester); neuroprotective potential
Methyl 2-(4-methoxyphenyl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate 2-(4-MeO-phenyl) C21H22N4O4S 426.49 Methoxyphenyl improves π-π stacking; comparable kinase inhibition to target compound

SAR Insights

  • Position 8 : Methylthio > Chloro in metabolic stability; chloro > methylthio in electrophilic reactivity .
  • Position 2 : 3-Thienyl > 4-methoxyphenyl in aromatic stacking interactions .
  • Position 4 : Morpholine > methylsulfanyl in solubility and target affinity .

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